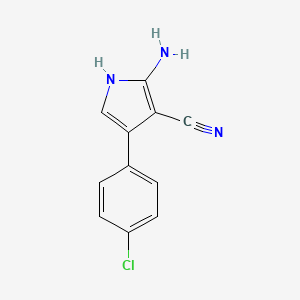
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile” is likely to be an organic compound containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The “2-amino” indicates the presence of an amino group (-NH2) at the second position of the ring. The “4-(4-chlorophenyl)” suggests a phenyl ring (a six-membered aromatic ring) with a chlorine atom at the fourth position is attached to the fourth position of the pyrrole ring. The “3-carbonitrile” indicates a nitrile group (-C≡N) at the third position of the ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which is aromatic and thus contributes to the compound’s stability. The electron-withdrawing nitrile group and the electron-donating amino group could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the electron-withdrawing nitrile group and the electron-donating amino group. The chlorine atom on the phenyl ring could potentially be replaced in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the polar nitrile and amino groups could influence its solubility, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Synthesis and Characterization
2-Amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile has been utilized in the synthesis and characterization of new biologically active compounds. For instance, Sroor (2019) demonstrated its use in preparing pyrrolo[2,3-b]pyridine scaffolds, which are significant in medicinal chemistry due to their biological activity (Sroor, 2019).
Insecticidal Activity
Shang-cheng (2004) explored the synthesis of 2-(p-chlorophenyl) pyrrole-3-carbonitriles, which included derivatives of this compound, demonstrating their effectiveness as insecticides. This research highlights the potential agricultural applications of these compounds (Shang-cheng, 2004).
Anticancer Applications
Tiwari et al. (2016) conducted a study on the synthesis of 5-amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, including this compound. They evaluated the in-vitro anticancer activities of these compounds against various human tumor cell lines, revealing promising potential for cancer treatment (Tiwari et al., 2016).
Antimicrobial Activity
The antimicrobial properties of related compounds were also investigated. For example, Okasha et al. (2022) synthesized a compound involving 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile and demonstrated its effectiveness against various microbial strains (Okasha et al., 2022).
Structural and Optical Properties
Zeyada et al. (2016) studied the structural and optical properties of derivatives of this compound in thin films. They analyzed the absorption parameters, molar extinction coefficient, and electric dipole strength of these compounds, indicating their potential use in photovoltaic applications (Zeyada et al., 2016).
Corrosion Inhibition
Verma et al. (2015) investigated the use of 5-(phenylthio)-3H-pyrrole-4-carbonitriles, including derivatives of this compound, as corrosion inhibitors for mild steel in acidic environments. This research provides insight into the industrial applications of these compounds as corrosion inhibitors (Verma et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-(4-chlorophenyl)-1H-pyrrole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4,6,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERVEJUGSWMWSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=C2C#N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



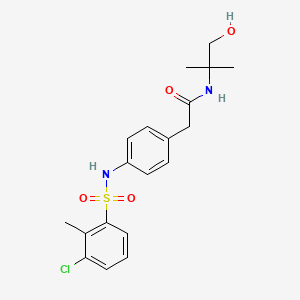

![2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2382480.png)
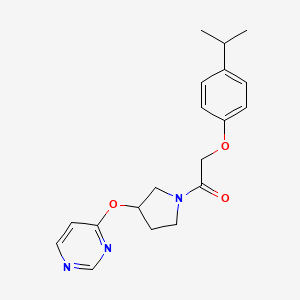
![N-[(4-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2382484.png)
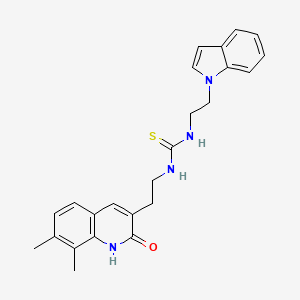
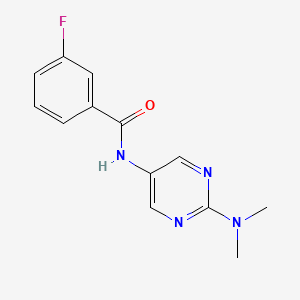
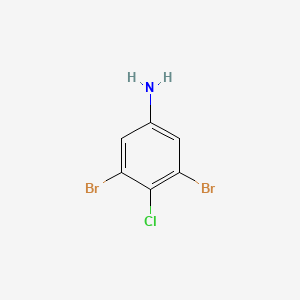
![N-phenyl-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2382491.png)
![N-([3,3'-bipyridin]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2382493.png)
![N-(3,5-dimethylphenyl)-2-[[5-(3-methylphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2382494.png)
![6-Methyl-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B2382496.png)